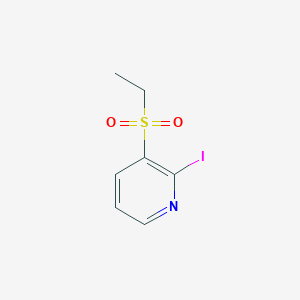
3-Ethylsulfonyl-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylsulfonyl-2-iodopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an ethylsulfonyl group at the third position and an iodine atom at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonyl-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the reaction of 2-bromopyridine with sodium iodide in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with an iodine atom. The resulting 2-iodopyridine is then subjected to further reactions to introduce the ethylsulfonyl group at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylsulfonyl-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products such as 3-ethylsulfonyl-2-aminopyridine or 3-ethylsulfonyl-2-thiopyridine.
Oxidation Reactions: Sulfone derivatives such as 3-ethylsulfonyl-2-pyridinesulfone.
Reduction Reactions: Reduced derivatives such as 3-ethylsulfonylpyridine.
Applications De Recherche Scientifique
3-Ethylsulfonyl-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Ethylsulfonyl-2-iodopyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
3-Iodopyridine: Similar structure but without the ethylsulfonyl group, leading to different reactivity and applications.
3-Ethylsulfonylpyridine:
Uniqueness
3-Ethylsulfonyl-2-iodopyridine is unique due to the presence of both the ethylsulfonyl group and the iodine atom This combination of functional groups enhances its reactivity and versatility in chemical synthesis
Propriétés
Formule moléculaire |
C7H8INO2S |
|---|---|
Poids moléculaire |
297.12 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2-iodopyridine |
InChI |
InChI=1S/C7H8INO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Clé InChI |
WCKWFOUUBHCUEF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


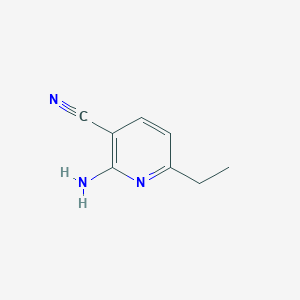
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
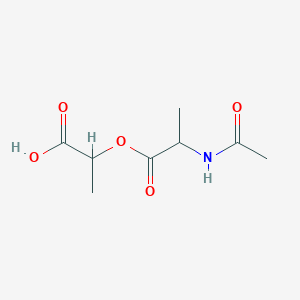
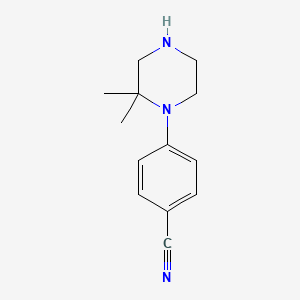

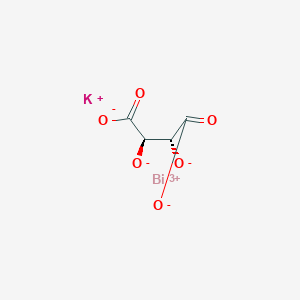
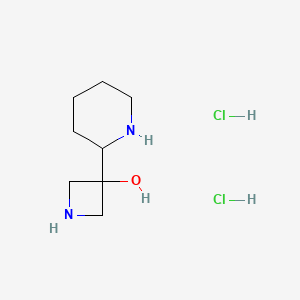
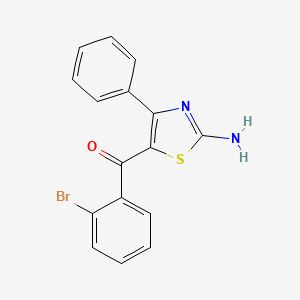
![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
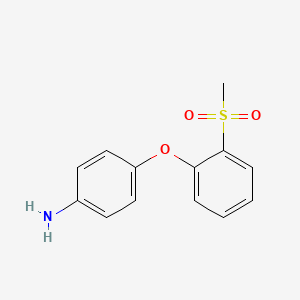

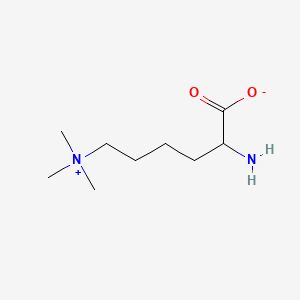
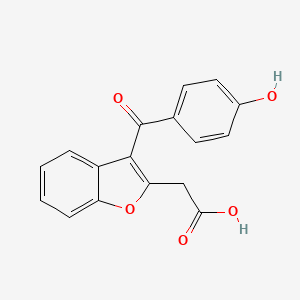
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
